4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine
Description
4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at position 4 and a 4-fluoropiperidine group at position 6. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets. The fluorine atom on the piperidine ring enhances metabolic stability and modulates electronic properties, making this compound a promising intermediate for drug development, particularly in kinase inhibitors or CNS-targeted therapies.
Properties
IUPAC Name |
4-chloro-6-(4-fluoropiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDXYSCMTMBXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrimidine derivatives are known to exhibit interactions with enzymes such as tyrosine kinases, which are crucial in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby modulating the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. This modulation can lead to changes in cell proliferation, differentiation, and survival, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways. For instance, the compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thereby inhibiting its activity. Alternatively, it may interact with transcription factors, influencing the expression of target genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At high doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, pyrimidine derivatives can influence the activity of enzymes involved in nucleotide synthesis and degradation, affecting the overall metabolic balance within cells. These interactions can lead to changes in the levels of key metabolites, impacting cellular function and health.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis.
Biological Activity
4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11ClFN5
- Molecular Weight : 233.68 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring substituted with a chlorine atom and a 4-fluoropiperidine moiety, which is crucial for its biological activity.
Research indicates that this compound interacts with various biological targets, primarily through modulation of cell signaling pathways:
- Cell Signaling : The compound can activate or inhibit specific signaling pathways, influencing cellular functions such as proliferation and apoptosis.
- Gene Expression : It affects the expression of genes involved in critical cellular processes, potentially altering the overall cellular phenotype.
Biological Activities
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent:
- EGFR Inhibition : It has been reported to inhibit mutant-selective Epidermal Growth Factor Receptor (EGFR) variants, which are common in certain cancers. This inhibition may lead to reduced tumor growth and improved patient outcomes in EGFR-mutant cancers .
- Cell Proliferation : In vitro experiments demonstrated that this compound significantly reduces the proliferation of cancer cell lines by inducing apoptosis .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has also been studied:
- Serotonin Receptor Affinity : It has shown high affinity for serotonin receptors, suggesting potential applications in treating mood disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Heald et al. (2023) | Identified this compound as a potent inhibitor of mutant EGFR variants. |
| Chan et al. (2022) | Demonstrated significant reduction in cell viability in various cancer cell lines treated with the compound. |
| Engelhardt et al. (2023) | Reported favorable pharmacokinetic properties, indicating good bioavailability and metabolic stability in vivo. |
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 4-fluoro group in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in or the electron-donating methyl group in .
- Bioavailability: Fluorine improves metabolic stability over non-halogenated analogs, while piperazine derivatives (e.g., ) enhance solubility.
Heterocyclic-Fused Pyrimidine Derivatives
Key Observations :
- Functionalization : Chloromethyl groups () allow further derivatization, whereas trifluoromethyl groups () enhance stability and lipophilicity.
Substituent-Driven Physicochemical Properties
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine
One common method starts with 4,6-dichloropyrimidine as the substrate. The reaction proceeds by selective substitution at the 6-position chlorine with 4-fluoropiperidine under controlled conditions.
$$
\text{4,6-Dichloropyrimidine} + \text{4-fluoropiperidine} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{this compound}
$$
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Triethylamine or potassium carbonate to neutralize HCl formed
- Temperature: 80–120 °C
- Reaction Time: 6–24 hours depending on scale and conditions
Yields: Moderate to high (50–85%) depending on optimization
Alternative Route: Palladium-Catalyzed Buchwald-Hartwig Amination
An alternative preparation involves palladium-catalyzed amination of 4-chloropyrimidine derivatives with 4-fluoropiperidine.
$$
\text{4-Chloropyrimidine} + \text{4-fluoropiperidine} \xrightarrow[\text{Pd catalyst}]{\text{base, ligand, solvent}} \text{this compound}
$$
- Catalyst: Pd(OAc)2 or Pd2(dba)3
- Ligand: BINAP or Xantphos
- Base: Sodium tert-butoxide or cesium carbonate
- Solvent: Toluene or dioxane
- Temperature: 90–110 °C
- Reaction Time: 12–24 hours
Advantages: Higher regioselectivity, milder conditions, and potential for better yields
Preparation of 4-Fluoropiperidine Intermediate
The 4-fluoropiperidine moiety can be prepared or sourced commercially. When synthesized, it typically involves fluorination of piperidine derivatives using electrophilic fluorinating agents or nucleophilic substitution on halogenated piperidines.
Analytical Data and Characterization
The final product is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns and fluorine incorporation.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.
- Melting Point: Sharp melting points indicating purity.
- Elemental Analysis: Consistent with calculated values for C, H, N, Cl, and F.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| SNAr on 4,6-Dichloropyrimidine | 4,6-Dichloropyrimidine, 4-fluoropiperidine | DMF/DMSO, Base (K2CO3), 80–120 °C, 6–24 h | 50–85 | Simple, scalable | Requires high temperature |
| Buchwald-Hartwig Amination | 4-Chloropyrimidine, 4-fluoropiperidine | Pd catalyst, ligand, base, toluene, 90–110 °C, 12–24 h | 60–90 | Regioselective, milder conditions | Requires expensive catalyst |
| Fluorination of Piperidine | Piperidine derivatives | Electrophilic fluorinating agents | Variable | Access to fluoropiperidine | Multi-step, hazardous reagents |
Research Findings and Optimization Notes
- Selectivity in substitution on the pyrimidine ring is crucial; reaction temperature and solvent choice influence regioselectivity.
- Use of polar aprotic solvents enhances nucleophilicity of 4-fluoropiperidine.
- Palladium-catalyzed methods offer improved yields and milder reaction conditions but increase cost and require catalyst removal.
- Purity of 4-fluoropiperidine intermediate affects overall yield and product quality.
- Reaction monitoring by TLC and HPLC is recommended for optimization.
Q & A
Basic: What are the optimal synthetic routes for 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine, and how can reaction conditions be controlled to improve yield?
Answer:
The synthesis typically involves nucleophilic substitution reactions. A common approach uses 4,6-dichloropyrimidine as a starting material, reacting it with 4-fluoropiperidine under controlled conditions. Key parameters include:
- Temperature: Maintain 60–80°C to balance reactivity and side-product formation.
- Solvent: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
- Catalysts: Bases such as K₂CO₃ or Et₃N facilitate deprotonation of the piperidine nitrogen.
Optimization Strategy: - Use high-purity reactants and anhydrous conditions to minimize hydrolysis of the chloro group.
- Monitor reaction progress via TLC or HPLC to identify intermediate stages and adjust stoichiometry .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., piperidine integration at δ 1.5–3.5 ppm for fluorinated carbons) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 256.08) .
- HPLC-PDA: Purity assessment using reverse-phase C18 columns (≥95% purity threshold for biological assays) .
Data Interpretation: Compare spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .
Basic: How should researchers mitigate stability issues during storage and handling?
Answer:
- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis and photodegradation .
- Handling: Use glove boxes for moisture-sensitive steps and conduct stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) .
Safety Protocols: Adhere to GHS07 guidelines (e.g., PPE: nitrile gloves, FFP3 masks) due to irritant properties .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on kinase inhibition?
Answer:
Experimental Design:
- Variable Substituents: Synthesize analogs with modified piperidine (e.g., methyl, hydroxy groups) or pyrimidine (e.g., trifluoromethyl) groups .
- Assays: Use in vitro kinase inhibition assays (e.g., EGFR, BRAF) with IC₅₀ determination via fluorescence polarization .
Data Analysis: - Correlate substituent electronegativity (e.g., fluorine’s impact on lipophilicity) with activity using multivariate regression .
- Compare binding modes via X-ray crystallography or molecular docking (e.g., PyMol, AutoDock) .
Advanced: What in silico strategies predict target interactions and pharmacokinetic properties?
Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to simulate binding to ATP pockets of kinases. Fluorine atoms often enhance hydrophobic interactions .
- ADMET Prediction: Tools like SwissADME estimate logP (∼2.1), solubility (∼0.05 mg/mL), and CYP450 inhibition risks .
Validation: Cross-check with experimental plasma protein binding assays (e.g., equilibrium dialysis) .
Advanced: How can contradictory reports on antimicrobial activity across studies be resolved?
Answer:
Root-Cause Analysis:
- Strain Variability: Test against standardized panels (e.g., ATCC strains) with controlled inoculum sizes (CFU/mL) .
- Compound Integrity: Verify purity via LC-MS and exclude degradation products .
Method Harmonization: - Adopt CLSI/EUCAST guidelines for MIC determination.
- Use isogenic mutant strains to isolate target-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
